B-Raf IN 16

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

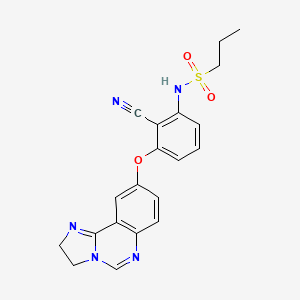

C20H19N5O3S |

|---|---|

Peso molecular |

409.5 g/mol |

Nombre IUPAC |

N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide |

InChI |

InChI=1S/C20H19N5O3S/c1-2-10-29(26,27)24-18-4-3-5-19(16(18)12-21)28-14-6-7-17-15(11-14)20-22-8-9-25(20)13-23-17/h3-7,11,13,24H,2,8-10H2,1H3 |

Clave InChI |

QNWMCVBHDVYVJK-UHFFFAOYSA-N |

SMILES canónico |

CCCS(=O)(=O)NC1=C(C(=CC=C1)OC2=CC3=C(C=C2)N=CN4C3=NCC4)C#N |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Action of a Selective B-Raf Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of a selective B-Raf inhibitor, using PLX4720 as a representative example. This document details its biochemical and cellular activity, kinase selectivity, and the experimental protocols used to characterize its function.

Introduction to B-Raf and its Role in Cancer

The B-Raf protein is a serine/threonine-protein kinase that plays a crucial role in the RAS-RAF-MEK-ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) cascade.[1] This pathway is essential for regulating normal cellular processes such as growth, proliferation, differentiation, and survival.[2][3]

Oncogenic mutations in the BRAF gene can lead to constitutive activation of the B-Raf kinase, resulting in uncontrolled cell proliferation and tumor growth. The most common of these mutations is a valine to glutamic acid substitution at position 600 (V600E), which is found in a high percentage of certain cancers, particularly malignant melanoma.[4] This makes the B-Raf V600E mutant an attractive target for cancer therapy.

PLX4720: A Selective Inhibitor of B-Raf V600E

PLX4720 is a potent and selective small-molecule inhibitor of the B-Raf V600E mutant kinase.[4] Its mechanism of action is centered on its ability to preferentially bind to and inhibit the constitutively active B-Raf V600E protein, thereby blocking downstream signaling in the MAPK pathway and inhibiting the growth of cancer cells harboring this mutation.[5]

Biochemical Activity and Selectivity

In biochemical assays, PLX4720 demonstrates significant potency against the B-Raf V600E mutant. It exhibits a 10-fold selectivity for B-Raf V600E over wild-type B-Raf.[4] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

| Target | IC50 (nM) |

| B-Raf V600E | 13 |

| c-Raf-1 (Y340D/Y341D) | 6.7 |

| Wild-Type B-Raf | 160 |

| BRK | 130 |

| FRK | 1300 |

| Csk | 1500 |

| Src | 1700 |

| FAK | 1700 |

| FGFR | 1900 |

| KDR | 2300 |

| HGK | 2800 |

| CSF1R | 3300 |

| Aurora A | 3400 |

| Data compiled from multiple sources.[4][6] |

Cellular Activity

The inhibitory effects of PLX4720 on B-Raf V600E kinase activity translate to potent anti-proliferative effects in cancer cell lines that carry the BRAF V600E mutation. In contrast, cell lines with wild-type B-Raf are significantly less sensitive to the compound.[4] This cellular selectivity can be over 100-fold, highlighting the dependency of BRAF V600E mutant cancer cells on the MAPK pathway.[7]

| Cell Line | Cancer Type | B-Raf Status | GI50 (µM) |

| COLO205 | Colorectal Carcinoma | V600E | 0.31 |

| A375 | Malignant Melanoma | V600E | 0.50 |

| WM2664 | Malignant Melanoma | V600E | 1.5 |

| COLO829 | Malignant Melanoma | V600E | 1.7 |

| Data represents the concentration required for 50% inhibition of cell growth.[4] |

Signaling Pathways and Experimental Workflows

RAS-RAF-MEK-ERK Signaling Pathway Inhibition

PLX4720 acts by inhibiting B-Raf, a key component of the RAS-RAF-MEK-ERK signaling cascade. The diagram below illustrates the pathway and the point of inhibition.

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of PLX4720 on B-Raf V600E.

Experimental Workflow: B-Raf Kinase Inhibition Assay

The following diagram outlines a typical workflow for a biochemical assay to determine the inhibitory activity of a compound against B-Raf kinase.

Caption: A generalized workflow for a B-Raf biochemical kinase inhibition assay.

Logic of Selective Inhibition

The selective action of PLX4720 is based on its higher affinity for the constitutively active conformation of the B-Raf V600E mutant compared to the wild-type protein. This leads to a targeted therapeutic effect in cancer cells harboring the mutation.

Caption: Logical diagram illustrating the selective inhibition of B-Raf V600E by PLX4720.

Experimental Protocols

B-Raf V600E Kinase Inhibition Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits.[8][9]

Materials:

-

Recombinant B-Raf V600E and wild-type B-Raf enzymes

-

5x Kinase Buffer

-

500 µM ATP solution

-

5X Raf substrate (e.g., inactive MEK1)

-

PLX4720 (or other test inhibitor)

-

Kinase-Glo® MAX Luminescence Kinase Assay Kit

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile distilled water.

-

Prepare Inhibitor Dilutions: Perform serial dilutions of PLX4720 in the appropriate solvent (e.g., DMSO) and then in 1x Kinase Buffer to achieve the desired final concentrations.

-

Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and Raf substrate.

-

Assay Plate Setup:

-

Add the desired volume of the inhibitor dilutions to the "Test Inhibitor" wells.

-

For "Positive Control" and "Blank" wells, add the same volume of vehicle control (e.g., 1x Kinase Buffer with DMSO).

-

-

Enzyme Addition:

-

Dilute the B-Raf enzyme (V600E or wild-type) to the desired concentration in 1x Kinase Buffer.

-

Add the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells to initiate the reaction.

-

Add an equal volume of 1x Kinase Buffer to the "Blank" wells.

-

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Detection:

-

Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

-

Add a volume of Kinase-Glo® reagent equal to the volume in each well.

-

Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

-

Measurement: Read the luminescence using a microplate luminometer.

-

Data Analysis:

-

Subtract the "Blank" reading from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Cell Proliferation Assay (MTS-based)

This protocol is a generalized procedure for assessing the effect of an inhibitor on cell proliferation.[10][11]

Materials:

-

Cancer cell lines (e.g., A375 for B-Raf V600E, and a wild-type B-Raf line for control)

-

Complete cell culture medium

-

PLX4720 (or other test inhibitor)

-

MTS reagent (containing PES)

-

96-well clear-bottom tissue culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate overnight to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of PLX4720 in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.

-

Include vehicle control wells (medium with the same concentration of DMSO as the highest inhibitor concentration).

-

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

MTS Addition:

-

Add 20 µL of the MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, or until a color change is apparent.

-

-

Measurement: Measure the absorbance of each well at 490 nm using a microplate spectrophotometer.

-

Data Analysis:

-

Subtract the average absorbance of the medium-only wells from all other readings.

-

Calculate the percent viability for each inhibitor concentration relative to the vehicle control.

-

Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (or IC50) value.

-

Conclusion

PLX4720 serves as a prime example of a targeted therapy that selectively inhibits the oncogenic B-Raf V600E kinase. Its mechanism of action, characterized by high potency and selectivity, leads to the effective suppression of the MAPK signaling pathway and the inhibition of proliferation in cancer cells harboring the BRAF V600E mutation. The experimental protocols detailed in this guide provide a framework for the evaluation of similar targeted inhibitors in a research and drug development setting.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

B-Raf IN 16: An Inquiry into its Discovery and Synthesis Reveals Limited Publicly Available Data

An in-depth search for the discovery, synthesis, and biological activity of the compound identified as B-Raf IN 16 has revealed a significant lack of publicly available scientific literature. While the chemical entity is listed by commercial vendors, detailed information regarding its development and mechanism of action as a B-Raf inhibitor remains unpublished in accessible patents or peer-reviewed journals.

This compound is chemically defined as N-(2-cyano-3-((2,3-dihydroimidazo[1,2-c]quinazolin-9-yl)oxy)phenyl)propane-1-sulfonamide, with the Chemical Abstracts Service (CAS) registry number 2304746-24-3. Commercial suppliers categorize it as a B-Raf inhibitor intended for cancer research. However, the foundational scientific data that would be necessary for an in-depth technical guide—including its discovery, synthetic route, quantitative biological data, and detailed experimental protocols—is not present in the public domain.

The core chemical structure of this compound is based on a 2,3-dihydroimidazo[1,2-c]quinazoline scaffold. Research on this particular chemical framework has been published, but the available studies focus on its use in the development of inhibitors for other kinase targets, such as PI3K and HDAC, rather than B-Raf. These papers provide synthetic methodologies for the core ring system but do not describe the specific synthesis of this compound or its biological evaluation as a B-Raf inhibitor.

Similarly, a thorough review of patent literature for B-Raf inhibitors containing the imidazo[1,2-c]quinazoline moiety did not yield specific claims or examples corresponding to this compound. While numerous patents describe a wide array of chemical structures for B-Raf inhibition, this particular compound is not detailed.

Due to the absence of detailed scientific and technical information in the public domain regarding the discovery, synthesis, and biological characterization of this compound, it is not possible to provide the requested in-depth technical guide. The core requirements of quantitative data presentation, detailed experimental protocols, and specific visualizations cannot be met without access to the primary research data, which appears to be proprietary or unpublished at this time.

For researchers, scientists, and drug development professionals interested in this specific molecule, the primary route for obtaining more detailed information would be through direct inquiry with the commercial vendors that list this compound in their catalogs.

An In-Depth Technical Guide to B-Raf IN 16: A Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-Raf IN 16, also identified as Compound I, is a notable small molecule inhibitor belonging to the cyclic iminopyrimidine class of compounds. It has garnered attention within the cancer research community for its potential as an inhibitor of B-Raf, a critical serine/threonine-protein kinase in the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of the MAPK pathway is a hallmark of many human cancers, with mutations in the BRAF gene, particularly the V600E mutation, being a significant driver of oncogenesis in melanoma, colorectal cancer, and other malignancies. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, consolidating available data to support ongoing research and drug development efforts.

Chemical Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₃N₅O₃ | N/A |

| Molecular Weight | 409.46 g/mol | [1] |

| Class | Cyclic iminopyrimidine derivative | [1] |

Note: The exact chemical structure is likely detailed within patent literature, specifically WO2019060611A1, which describes cyclic iminopyrimidine derivatives as kinase inhibitors. Researchers are encouraged to consult this patent for the definitive structure.

Mechanism of Action and Signaling Pathway

This compound functions as a B-Raf kinase inhibitor. The B-Raf protein is a central component of the RAS-RAF-MEK-ERK (MAPK) signaling cascade. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[2] In many cancers, activating mutations in BRAF, such as the V600E mutation, lead to constitutive activation of the MAPK pathway, driving uncontrolled cell growth.

B-Raf inhibitors, including this compound, are designed to bind to the ATP-binding pocket of the B-Raf kinase domain, preventing the phosphorylation and activation of its downstream target, MEK. This, in turn, inhibits the phosphorylation of ERK, the final kinase in the cascade, ultimately leading to a blockage of the pro-proliferative signals.

MAPK Signaling Pathway and Inhibition by this compound

Biological Activity and Quantitative Data

While specific IC₅₀ or Kᵢ values for this compound are not publicly available in the format of a comprehensive table, the patent literature describing cyclic iminopyrimidine derivatives as B-Raf inhibitors suggests that compounds within this class exhibit potent inhibitory activity. For context, other B-Raf inhibitors have demonstrated IC₅₀ values in the nanomolar range against both wild-type and mutant B-Raf.

| Compound | Target | IC₅₀/Kᵢ | Reference |

| PLX4720 | B-RafV600E | 13 nM (IC₅₀) | [3] |

| Dabrafenib | B-RafV600E | 0.8 nM (IC₅₀) | N/A |

| Vemurafenib | B-RafV600E | 31 nM (IC₅₀) | [4] |

This table provides examples of the potency of other known B-Raf inhibitors and is for comparative purposes only. The specific activity of this compound needs to be determined from its source documentation.

Experimental Protocols

Detailed experimental protocols for the evaluation of B-Raf inhibitors typically involve in vitro kinase assays and cell-based proliferation assays. The following are generalized methodologies that can be adapted for the characterization of this compound.

In Vitro B-Raf Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the B-Raf kinase.

Workflow:

Methodology:

-

Substrate Immobilization: A substrate for B-Raf, such as a recombinant MEK protein with a tag (e.g., GST or His), is immobilized on the surface of a microplate well.

-

Incubation with Inhibitor: Purified recombinant B-Raf enzyme (either wild-type or a mutant form like V600E) is pre-incubated with varying concentrations of this compound in a suitable kinase buffer.

-

Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at an optimal temperature (e.g., 30°C or 37°C) for a defined period to allow for the phosphorylation of the substrate by B-Raf.

-

Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be achieved through various methods:

-

ELISA-based: Using a phosphorylation-specific antibody that recognizes the phosphorylated form of the substrate. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for signal generation with a chemiluminescent or colorimetric substrate.

-

Luminescence-based (e.g., Kinase-Glo®): This method measures the amount of ATP remaining in the well after the kinase reaction. Higher kinase activity results in lower ATP levels and thus lower luminescence.

-

-

Data Analysis: The results are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated using a suitable curve-fitting model.

Cell-Based Proliferation Assay

This assay assesses the ability of this compound to inhibit the proliferation of cancer cells, particularly those harboring a BRAF mutation.

Workflow:

Methodology:

-

Cell Seeding: Cancer cells known to have a BRAF mutation (e.g., A375 melanoma cells) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of time, typically 48 to 72 hours, to allow the compound to exert its effect on cell proliferation.

-

Viability Measurement: Cell viability is assessed using one of several common methods:

-

MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The MTT reagent is reduced by mitochondrial dehydrogenases to a purple formazan product, which is then solubilized and quantified by measuring its absorbance.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The addition of the reagent lyses the cells and generates a luminescent signal proportional to the ATP concentration.

-

-

Data Analysis: The results are expressed as the percentage of cell viability relative to the vehicle-treated control. The GI₅₀ (concentration for 50% of maximal inhibition of cell growth) or IC₅₀ (concentration for 50% inhibition of viability) is determined by fitting the data to a dose-response curve.

Conclusion

This compound represents a promising lead compound within the class of cyclic iminopyrimidine B-Raf inhibitors. Its mechanism of action, targeting a key driver of oncogenesis in numerous cancers, makes it a molecule of significant interest for further preclinical and clinical development. While detailed public data on its specific biological activity is limited, the general profile of B-Raf inhibitors and the information available from patent literature provide a strong foundation for its continued investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at elucidating the full therapeutic potential of this compound. Further research is warranted to fully characterize its chemical structure, potency, selectivity, and in vivo efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

B-Raf Kinase with 16 Surface Mutations (B-Raf IN 16): A Technical Overview of an Inactive Kinase Variant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of B-Raf IN 16, an engineered variant of the human B-Raf kinase. Contrary to what its name might imply, "this compound" is not an inhibitor molecule but rather a modified B-Raf protein containing the activating V600E mutation along with 16 additional surface mutations. These modifications were initially designed to enhance the soluble expression of the B-Raf kinase domain in bacterial systems for structural biology studies. However, a critical outcome of these extensive surface mutations is the complete inactivation of the kinase. This guide will delve into the characteristics of this inactive mutant, the experimental evidence for its lack of activity, and the molecular rationale behind its functional deficit.

Core Finding: Inactivation Through Surface Engineering

The primary characteristic of the B-Raf kinase domain engineered with 16 surface mutations (termed B-RafV600E, 16mut) is its lack of catalytic activity. Despite harboring the constitutively activating V600E mutation, this variant is unable to phosphorylate its downstream target, MEK.[1] This inactivation is not due to a disruption of its ability to bind ATP, although the affinity (Km) for ATP was not determined.[1] The functional impairment appears to stem from an inability to properly interact with its protein substrate, MEK.

Molecular Basis for Inactivity

Analysis of the B-Raf-MEK complex structure suggests that at least one of the 16 surface mutations, F667E, plays a key role in the observed inactivity. The phenylalanine at position 667 is believed to participate in a crucial hydrophobic interaction with MEK. The mutation to a glutamate residue at this position likely introduces charge-charge repulsion with an acidic patch on MEK, thereby preventing the stable association required for phosphotransfer.[1]

Quantitative Data Summary

The available data for B-RafV600E, 16mut highlights its functional differences compared to the active B-RafV600E.

| Parameter | B-RafV600E | B-RafV600E, 16mut | Reference |

| MEK Phosphorylation | Active | Negligible/Inactive | [1] |

| Downstream ERK Phosphorylation | Leads to ERK phosphorylation | Negligible ERK phosphorylation | [1] |

| ATP Binding | Binds ATP | Binds ATP | [1] |

Experimental Protocols

The determination of B-RafV600E, 16mut inactivity was primarily achieved through in vitro kinase assays.

Western Blotting Based Kinase Assay

This method was used to qualitatively assess the ability of B-Raf variants to initiate the phosphorylation cascade leading to ERK activation.

-

Reaction Setup: Kinase reactions were prepared in a buffer containing 100 mM Tris (pH 7.5), 10 mM MgCl2, 5 mM β-mercaptoethanol, and 1 mM ATP.

-

Enzyme Addition: B-Raf, MEK, and ERK proteins were added to the reaction mixture. The kinases were previously diluted in a buffer containing 20 mM HEPES (pH 7.0), 150 mM NaCl, 5% glycerol, and 5 mM β-mercaptoethanol.

-

Incubation: The reaction mixtures were incubated for 15 minutes at room temperature to allow for phosphorylation.

-

Detection: The reaction products were resolved by SDS-PAGE and transferred to a membrane for Western blot analysis using antibodies specific for phosphorylated MEK and ERK to assess the kinase activity of the B-Raf constructs.[1]

ELISA-Based Kinase Assay

An ELISA-based assay was employed to quantify the levels of phosphorylated ERK (p-ERK) to determine the kinetic parameters of the B-Raf constructs. This assay was used to measure the KM for MEK.[1]

Signaling Pathway and Experimental Workflow Visualizations

To provide context for the function of B-Raf and the point of failure for the B-RafV600E, 16mut variant, the following diagrams illustrate the canonical MAPK/ERK signaling pathway and the experimental workflow used to assess kinase activity.

Caption: The MAPK/ERK signaling pathway.

Caption: Workflow for in vitro kinase assay.

References

An In-depth Technical Guide on the Binding Affinity of a Representative Inhibitor to BRAF V600E

Disclaimer: Extensive searches for a compound specifically named "B-Raf IN 16" did not yield any publicly available data regarding its binding affinity to BRAF V600E or any associated experimental protocols. Therefore, this technical guide utilizes the well-characterized and clinically significant BRAF V600E inhibitor, Vemurafenib (PLX4032) , as a representative example to fulfill the core requirements of this request. All data, protocols, and discussions herein pertain to Vemurafenib unless otherwise specified.

Introduction to BRAF V600E and Targeted Inhibition

The B-Raf proto-oncogene, serine/threonine kinase (BRAF), is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which regulates essential cellular processes such as cell growth, proliferation, and survival.[1][2] A specific mutation in the BRAF gene, a valine to glutamic acid substitution at codon 600 (V600E), is one of the most common oncogenic mutations, found in approximately 50% of melanomas and a significant percentage of other cancers.[2][3] This mutation leads to constitutive activation of the BRAF kinase, driving uncontrolled cell proliferation and tumor growth.[2]

Targeted therapy with BRAF inhibitors has revolutionized the treatment of BRAF V600E-mutant cancers. These small molecules are designed to specifically bind to and inhibit the activity of the mutated BRAF protein. This guide focuses on the binding characteristics and evaluation methodologies for Vemurafenib, a potent and selective inhibitor of BRAF V600E.

Quantitative Binding Affinity Data for Vemurafenib

The binding affinity of Vemurafenib for BRAF V600E has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric to quantify the inhibitor's potency.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| Vemurafenib (PLX4032) | BRAF V600E | Biochemical Kinase Assay | 31 | N/A |

| Vemurafenib (PLX4032) | BRAF (Wild-Type) | Biochemical Kinase Assay | 100 | N/A |

| Vemurafenib (PLX4032) | CRAF | Biochemical Kinase Assay | 48 | N/A |

| Vemurafenib (PLX4032) | A375 (Melanoma Cell Line with BRAF V600E) | Cellular Proliferation Assay | 94 | [4] |

Experimental Protocols

Biochemical Kinase Activity Assay (for IC50 Determination)

This protocol describes a common method to determine the IC50 value of an inhibitor against the purified BRAF V600E enzyme.

Objective: To measure the concentration of Vemurafenib required to inhibit 50% of the BRAF V600E kinase activity in a cell-free system.

Materials:

-

Recombinant human BRAF V600E enzyme

-

MEK1 (substrate)

-

ATP (Adenosine triphosphate)

-

Vemurafenib (or other test inhibitor)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of Vemurafenib in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the BRAF V600E enzyme and MEK1 substrate in kinase buffer to the desired concentrations.

-

Reaction Setup:

-

Add 5 µL of the diluted Vemurafenib solution to the wells of a 384-well plate.

-

Add 5 µL of the BRAF V600E enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

-

Initiate Kinase Reaction:

-

Add 10 µL of a solution containing MEK1 and ATP to each well to start the reaction.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.

-

-

Data Analysis:

-

Plot the kinase activity against the logarithm of the Vemurafenib concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Cellular Proliferation Assay (MTS Assay)

This protocol outlines a method to assess the effect of an inhibitor on the proliferation of cancer cells harboring the BRAF V600E mutation.

Objective: To determine the concentration of Vemurafenib that inhibits the growth of BRAF V600E-mutant cells by 50%.

Materials:

-

A375 melanoma cell line (BRAF V600E positive)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Vemurafenib

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed A375 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of Vemurafenib in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Vemurafenib. Include a vehicle control (DMSO).

-

-

Incubation: Incubate the cells for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.[3]

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each Vemurafenib concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the Vemurafenib concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

BRAF V600E Signaling Pathway

Caption: The constitutively active BRAF V600E mutant drives downstream signaling through MEK and ERK, leading to increased cell proliferation and survival. Vemurafenib directly inhibits BRAF V600E.

Experimental Workflow for IC50 Determination using a Kinase Activity Assay

Caption: A generalized workflow for determining the IC50 of an inhibitor against BRAF V600E using a biochemical kinase assay.

Conclusion

The development of potent and selective inhibitors targeting BRAF V600E, such as Vemurafenib, has significantly improved outcomes for patients with specific cancer types. The binding affinity of these inhibitors is a crucial parameter, and its accurate determination through standardized biochemical and cellular assays is fundamental for drug development and clinical application. The protocols and data presented in this guide provide a foundational understanding of how the interaction between a targeted inhibitor and the BRAF V600E oncoprotein is quantified and characterized.

References

- 1. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 2. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2022261250A1 - Therapeutics for the degradation of mutant braf - Google Patents [patents.google.com]

A Technical Guide to the Inhibition of the MAPK Pathway via B-Raf Targeting

Disclaimer: The specific inhibitor "B-Raf IN 16" was not identifiable in publicly available scientific literature. This guide therefore provides a comprehensive technical overview of the role of B-Raf inhibitors in the context of MAPK pathway inhibition, using data and protocols from well-characterized, publicly documented B-Raf inhibitors. This information is intended for researchers, scientists, and drug development professionals.

Introduction: The MAPK Pathway and the Central Role of B-Raf

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that transduces extracellular signals to the cell nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2][3] The canonical MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a three-tiered kinase cascade initiated by the activation of a small GTPase, Ras.[1][2] Activated Ras recruits and activates the Raf family of serine/threonine kinases (A-Raf, B-Raf, and C-Raf).[4][5] Raf kinases then phosphorylate and activate MEK1/2, which in turn phosphorylates and activates ERK1/2.[6][7] Activated ERK translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular responses.[1]

Dysregulation of the MAPK pathway is a hallmark of many human cancers.[8] B-Raf, in particular, is one of the most frequently mutated oncogenes.[6][9] The most common mutation, accounting for over 90% of B-Raf mutations in melanoma, is a single substitution of valine with glutamic acid at codon 600 (V600E).[6][10][11] This B-RafV600E mutation mimics phosphorylation in the activation loop, leading to constitutive, Ras-independent activation of the kinase and sustained downstream signaling, promoting uncontrolled cell proliferation and survival.[7][8][10][12] Consequently, the B-Raf kinase, and specifically the B-RafV600E mutant, has emerged as a prime target for cancer therapy.[6][13]

This technical guide will delve into the core principles of B-Raf's role in MAPK pathway inhibition, providing quantitative data for representative inhibitors, detailed experimental protocols for their characterization, and visualizations of the key signaling pathways and experimental workflows.

The B-Raf Kinase: Structure, Activation, and Oncogenic Mutations

B-Raf is a 766-amino acid protein composed of three conserved regions (CR1, CR2, and CR3).[4] CR1 contains a Ras-binding domain (RBD), and CR3 constitutes the catalytic kinase domain.[4] In its inactive state, B-Raf exists in an autoinhibited conformation.[14] Upon stimulation by growth factors, activated Ras-GTP binds to the RBD of B-Raf, recruiting it to the cell membrane and promoting its dimerization and activation.[4][5][14]

The V600E mutation occurs within the activation segment of the kinase domain.[6][10] The substitution of the nonpolar valine with the negatively charged glutamic acid disrupts the hydrophobic interactions that stabilize the inactive conformation.[10][15] This leads to a conformational change that mimics the active state, resulting in a constitutively active B-Raf monomer that can signal independently of Ras activation and dimerization.[8][9][10]

Mechanism of B-Raf Inhibition in the MAPK Pathway

B-Raf inhibitors are small molecules designed to bind to the ATP-binding pocket of the B-Raf kinase domain, preventing the phosphorylation of its downstream substrate, MEK.[3] There are different classes of B-Raf inhibitors, primarily categorized based on the conformation of the kinase they bind to. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to an inactive conformation.[16][17]

By inhibiting B-Raf kinase activity, these drugs effectively block the entire downstream MAPK signaling cascade. This leads to a decrease in the phosphorylation of MEK and ERK, which in turn inhibits the expression of genes involved in cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis in B-Raf mutant cancer cells.[3]

Quantitative Analysis of B-Raf Inhibition

The potency and selectivity of B-Raf inhibitors are determined through various in vitro and cell-based assays. The following tables summarize representative quantitative data for well-characterized B-Raf inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Representative B-Raf Inhibitors

| Inhibitor | Target | IC50 (nM) | Reference |

| Vemurafenib (PLX4032) | B-RafV600E | 31 | [18] |

| Wild-type B-Raf | 100 | [18] | |

| C-Raf | 48 | [18] | |

| Dabrafenib | B-RafV600E | 0.8 | [3] |

| Wild-type B-Raf | 3.2 | [3] | |

| C-Raf | 5.0 | [3] | |

| PLX4720 | B-RafV600E | 13 | [19] |

| Wild-type B-Raf | 140 | [19] |

Table 2: Cellular Proliferation Inhibition by Representative B-Raf Inhibitors

| Inhibitor | Cell Line | B-Raf Status | IC50 (nM) | Reference |

| Vemurafenib (PLX4032) | M229 | V600E | <1000 | [20] |

| M233 | V600E | >10000 | [20] | |

| Dabrafenib | SK-MEL-28 | V600E | 9 | [3] |

| A375 | V600E | 1 | [3] | |

| PLX4720 | Colo205 | V600E | 28 | [21] |

| A375 | V600E | 30 | [13] | |

| SK-MEL-28 | V600E | 100 | [13] | |

| Malme-3M | V600E | 120 | [13] |

Key Experimental Protocols for Studying B-Raf Inhibition

In Vitro B-Raf Kinase Assay (IC50 Determination)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against B-Raf kinase.

Materials:

-

Recombinant human B-RafV600E enzyme

-

Kinase-inactive MEK1 as a substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-mercaptoethanol, 0.01% Triton X-100)

-

Test compound (B-Raf inhibitor)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

-

Add the diluted test compound to the wells of the assay plate. Include controls with DMSO only (no inhibitor) and no enzyme (background).

-

Add the B-RafV600E enzyme to the wells containing the test compound and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the MEK1 substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection method. Luminescence or fluorescence resonance energy transfer (FRET) are common readouts.[22]

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of MAPK Pathway Inhibition

This protocol is used to assess the phosphorylation status of MEK and ERK in cells treated with a B-Raf inhibitor.

Materials:

-

B-RafV600E mutant cancer cell line (e.g., A375 melanoma cells)

-

Cell culture medium and supplements

-

Test compound (B-Raf inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed the B-RafV600E mutant cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the B-Raf inhibitor for a specified time (e.g., 1-24 hours). Include a DMSO-treated control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total MEK and ERK.

Cell Viability Assay

This protocol measures the effect of a B-Raf inhibitor on the proliferation of cancer cells.

Materials:

-

B-RafV600E mutant cancer cell line

-

Cell culture medium and supplements

-

Test compound (B-Raf inhibitor)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or AlamarBlue)[20][21]

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.[21]

-

Treat the cells with a serial dilution of the B-Raf inhibitor. Include a DMSO-treated control.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams were created using the Graphviz DOT language to illustrate key concepts.

Caption: The canonical RAS-RAF-MEK-ERK signaling pathway.

Caption: Mechanism of action of a B-Raf inhibitor on the V600E mutant.

Caption: Conceptual workflow for the validation of a novel B-Raf inhibitor.

Conclusion and Future Directions

The targeting of B-Raf, particularly the constitutively active V600E mutant, has been a successful strategy in cancer therapy, leading to significant clinical benefits for patients with melanoma and other B-Raf-driven cancers. The development of potent and selective B-Raf inhibitors has validated the MAPK pathway as a critical oncogenic driver.

However, the efficacy of B-Raf inhibitors is often limited by the development of acquired resistance. Mechanisms of resistance include the emergence of secondary mutations in B-Raf, mutations in downstream pathway components like MEK, or the activation of bypass signaling pathways. To overcome resistance, current research focuses on the development of next-generation B-Raf inhibitors and combination therapies, such as the co-administration of B-Raf and MEK inhibitors, which has shown improved outcomes.[3][12]

Future efforts will likely involve the development of inhibitors that can overcome known resistance mutations, the identification of novel therapeutic targets within the MAPK pathway and parallel signaling networks, and the use of personalized medicine approaches to tailor treatment strategies based on the specific genetic makeup of a patient's tumor. A deeper understanding of the complex signaling networks and resistance mechanisms will be crucial for the continued success of targeting the B-Raf/MAPK pathway in cancer.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. mdpi.com [mdpi.com]

- 4. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 5. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Crystal Structure of BRAF in Complex with an Organoruthenium Inhibitor Reveals a Mechanism for Inhibition of an Active Form of BRAF Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of activation of monomeric B-Raf V600E - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation mechanisms of clinically distinct B‐Raf V600E and V600K mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The yin–yang of kinase activation and unfolding explains the peculiarity of Val600 in the activation segment of BRAF | eLife [elifesciences.org]

- 11. MAPK pathway inhibition induces MET and GAB1 levels, priming BRAF mutant melanoma for rescue by hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting alterations in the RAF-MEK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. pnas.org [pnas.org]

- 19. pnas.org [pnas.org]

- 20. The Oncogenic BRAF Kinase Inhibitor PLX4032/RG7204 Does Not Affect the Viability or Function of Human Lymphocytes Across a Wide Range of Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BRAF mutation predicts sensitivity to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

The Impact of B-Raf Inhibition on Downstream Signaling: A Technical Guide

Disclaimer: This technical guide focuses on the downstream signaling effects of a representative B-Raf inhibitor, Vemurafenib (PLX4032) , due to the limited publicly available data for the specific compound B-Raf IN 16 . This compound is identified as a cyclic iminopyrimidine derivative and a B-Raf inhibitor for research purposes; however, detailed quantitative data and experimental protocols are not readily accessible in published literature. The principles, experimental methodologies, and downstream effects detailed herein for Vemurafenib are representative of potent and selective B-Raf inhibitors targeting the V600E mutation and provide a framework for understanding the potential effects of related compounds like this compound.

Introduction to B-Raf and the MAPK Signaling Pathway

B-Raf is a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1] This pathway is essential for regulating cell growth, proliferation, differentiation, and survival.[2] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the B-Raf kinase, resulting in uncontrolled downstream signaling and cellular proliferation, a hallmark of many cancers, especially melanoma.[3]

B-Raf inhibitors are a class of targeted therapies designed to selectively block the activity of the mutated B-Raf protein, thereby inhibiting the aberrant downstream signaling cascade.[4] This guide will explore the effects of such inhibition on key downstream signaling molecules.

Mechanism of Action of B-Raf Inhibitors

Vemurafenib and similar B-Raf inhibitors are ATP-competitive, binding to the ATP-binding site of the B-Raf kinase domain.[4] In cells harboring the BRAF V600E mutation, these inhibitors potently suppress the kinase activity of the monomeric, constitutively active B-Raf, leading to a reduction in the phosphorylation of its primary downstream target, MEK.[1]

However, in cells with wild-type B-Raf, these inhibitors can paradoxically activate the MAPK pathway. This occurs because inhibitor binding to one protomer of a RAF dimer can lead to the transactivation of the other protomer, resulting in increased MEK and ERK phosphorylation.[5]

Quantitative Analysis of B-Raf Inhibition

The potency of B-Raf inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological activity by 50%.

Table 1: In Vitro Kinase Inhibition Profile of Vemurafenib

| Kinase Target | IC50 (nM) | Reference |

| B-Raf V600E | 13 - 31 | [6][7] |

| Wild-Type B-Raf | 100 - 160 | [6] |

| C-Raf | 6.7 - 48 | [6] |

Table 2: Cellular Antiproliferative Activity of Vemurafenib

| Cell Line | BRAF Status | IC50 (nM) | Reference |

| A375 | V600E | 248.3 | [8] |

| Malme-3M | V600E | 20 - 1000 | [9] |

| Colo829 | V600E | 20 - 1000 | [9] |

| SK-MEL-28 | V600E | 20 - 1000 | [9] |

| A2058 | V600E | 20 - 1000 | [9] |

Effect on Downstream Signaling Molecules

The primary downstream effect of B-Raf inhibition in BRAF-mutant cells is the suppression of the MAPK pathway. This is typically assessed by measuring the phosphorylation status of MEK and ERK kinases.

Western Blot Analysis

Western blotting is a key technique used to visualize the changes in protein phosphorylation. Treatment of BRAF V600E mutant melanoma cells with Vemurafenib leads to a rapid and sustained decrease in the levels of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK).

References

- 1. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]

- 5. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth | eLife [elifesciences.org]

- 6. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]

- 7. pnas.org [pnas.org]

- 8. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

Unable to Identify "B-Raf IN 16" in Scientific Literature

A comprehensive search of scholarly articles and technical reports has yielded no specific information on a compound designated "B-Raf IN 16." This suggests that "this compound" may be an internal, preclinical, or otherwise non-publicly disclosed compound name. The following guide, therefore, addresses the broader topic of the cellular uptake and distribution of B-Raf inhibitors, drawing on established principles and data for well-characterized molecules in this class. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals working with novel B-Raf targeting agents.

A Technical Guide to the Cellular Uptake and Distribution of B-Raf Inhibitors

Introduction

B-Raf, a serine/threonine-protein kinase, is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which governs fundamental cellular processes such as proliferation, differentiation, and survival.[1][2] Mutations in the BRAF gene, particularly the V600E substitution, are prevalent in numerous cancers, most notably melanoma, making it a prime target for therapeutic intervention.[2] B-Raf inhibitors are a class of targeted therapies designed to block the activity of the mutated B-Raf protein.[3] Understanding the cellular uptake and subcellular distribution of these inhibitors is paramount for optimizing their efficacy and overcoming resistance mechanisms.

General Principles of Cellular Uptake

The cellular uptake of small molecule B-Raf inhibitors is primarily governed by their physicochemical properties, including molecular weight, lipophilicity, and charge. Most B-Raf inhibitors are orally bioavailable and are designed to passively diffuse across the cell membrane.

Key Experimental Protocol: In Vitro Cellular Uptake Assay

A common method to quantify the cellular uptake of a B-Raf inhibitor involves the following steps:

-

Cell Culture: Cancer cell lines harboring the target B-Raf mutation (e.g., A375 melanoma cells with BRAF V600E) are cultured to a specific confluency in appropriate media.

-

Compound Incubation: The cells are incubated with the B-Raf inhibitor at various concentrations and for different durations.

-

Cell Lysis: After incubation, the cells are washed to remove any unbound compound and then lysed to release the intracellular contents.

-

Quantification: The concentration of the inhibitor in the cell lysate is determined using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Uptake is often expressed as the intracellular concentration relative to the extracellular concentration.

Subcellular Distribution of B-Raf and its Inhibitors

The primary site of action for B-Raf inhibitors is the cytoplasm, where the B-Raf protein resides and functions.[4] Upon activation, B-Raf is recruited to the cell membrane where it interacts with RAS proteins.[5][6] While wild-type B-Raf is found in the cytoplasm, some studies have also reported nuclear localization of B-Raf, which may be associated with perineural and lymphovascular invasion in melanoma.[4][7]

The subcellular distribution of B-Raf inhibitors is expected to mirror that of their target. The lipophilic nature of many of these compounds facilitates their distribution throughout the cell, including the cytoplasm where they can engage with the B-Raf protein.

Experimental Protocol: Subcellular Fractionation and Analysis

To determine the subcellular distribution of a B-Raf inhibitor, the following protocol can be employed:

-

Cell Treatment: Treat cultured cells with the B-Raf inhibitor.

-

Subcellular Fractionation: Utilize a series of centrifugation steps to separate the cellular components into nuclear, cytosolic, and membrane fractions.

-

Inhibitor Extraction: Extract the inhibitor from each fraction using an appropriate solvent.

-

Quantification: Analyze the concentration of the inhibitor in each fraction using LC-MS/MS.

-

Protein Normalization: Normalize the inhibitor concentration to the protein content of each fraction to determine the relative distribution.

Signaling Pathways and Mechanisms of Action

B-Raf inhibitors function by binding to the ATP-binding pocket of the B-Raf kinase domain, thereby preventing its catalytic activity and downstream signaling to MEK and ERK.[8][9]

B-Raf Signaling Pathway

Caption: The canonical RAS/RAF/MEK/ERK signaling pathway and the point of intervention for B-Raf inhibitors.

Experimental Workflow for Assessing Pathway Inhibition

Caption: A typical experimental workflow to evaluate the efficacy of a B-Raf inhibitor in blocking downstream signaling.

Conclusion

While specific data for "this compound" is unavailable, the established methodologies for characterizing the cellular uptake and distribution of other B-Raf inhibitors provide a clear roadmap for the investigation of novel compounds. A thorough understanding of a drug's behavior at the cellular level is crucial for its successful development and clinical application in the treatment of B-Raf-mutant cancers. Future studies on novel inhibitors should focus on quantifying their cellular accumulation, determining their subcellular localization, and correlating these findings with their potency in inhibiting the B-Raf signaling pathway.

References

- 1. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 2. Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relevance of BRAF Subcellular Localization and Its Interaction with KRAS and KIT Mutations in Skin Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relevance of BRAF Subcellular Localization and Its Interaction with KRAS and KIT Mutations in Skin Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 9. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of B-Raf IN 16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-Raf (B-Raf proto-oncogene, serine/threonine kinase) protein is a critical component of the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway, which plays a central role in regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the B-Raf kinase and aberrant downstream signaling, driving the development and progression of numerous cancers, including melanoma, colorectal, and thyroid cancers.[1][2] Consequently, the development of selective B-Raf inhibitors has been a cornerstone of targeted cancer therapy.

This technical guide provides a comprehensive overview of the in vitro characterization of B-Raf IN 16 , a potent and selective inhibitor of mutant B-Raf. The data presented herein is representative of a well-characterized B-Raf V600E inhibitor and serves to illustrate the typical preclinical assessment of such a compound. This document details the experimental protocols for key assays used to determine its biochemical potency, cellular activity, and mechanism of action, providing a valuable resource for researchers in the field of cancer drug discovery.

Biochemical Activity of this compound

The inhibitory activity of this compound was assessed against wild-type B-Raf and the oncogenic B-Raf V600E mutant, as well as the related C-Raf kinase. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay.

| Kinase Target | This compound IC50 (nM) |

| B-Raf V600E | 31 |

| B-Raf (wild-type) | 100 |

| C-Raf | 48 |

Table 1: Biochemical potency of this compound against B-Raf and C-Raf kinases. Data is representative of vemurafenib.[2][3]

Cellular Activity of this compound

The anti-proliferative activity of this compound was evaluated in various cancer cell lines harboring either the BRAF V600E mutation or wild-type BRAF. Cell viability was measured after 72 hours of continuous exposure to the compound.

| Cell Line | Cancer Type | BRAF Status | This compound IC50 (µM) |

| A375 | Melanoma | V600E | 0.248 |

| HT29 | Colorectal Cancer | V600E | 0.025 - 0.35 |

| HCT116 | Colorectal Cancer | Wild-Type | >10 |

Table 2: Anti-proliferative activity of this compound in BRAF V600E mutant and wild-type cancer cell lines. Data is representative of vemurafenib.[4]

Signaling Pathway Analysis

To confirm the mechanism of action of this compound, its effect on the downstream signaling of the MAPK pathway was investigated. Treatment of BRAF V600E mutant melanoma cells with this compound resulted in a dose-dependent inhibition of MEK and ERK phosphorylation.

Caption: The RAF-MEK-ERK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

B-Raf Kinase Assay (ADP-Glo™ Assay)

This protocol describes the determination of the biochemical potency of this compound using a luminescence-based kinase assay that measures the amount of ADP produced.[5][6]

Materials:

-

Recombinant B-Raf V600E and wild-type B-Raf enzymes

-

Inactive MEK1 as a substrate

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (solubilized in DMSO)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer.

-

In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO).

-

Add 2.5 µL of a solution containing the B-Raf enzyme and MEK1 substrate in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (the final concentration should be at the Km for ATP for the specific B-Raf enzyme).

-

Incubate the plate at room temperature for 1 hour.

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Caption: Workflow for the B-Raf Kinase Assay.

Cell Viability Assay (MTS Assay)

This protocol details the measurement of the anti-proliferative effects of this compound on cancer cell lines using a colorimetric MTS assay.[1][3]

Materials:

-

Cancer cell lines (e.g., A375, HT29, HCT116)

-

Cell culture medium and supplements

-

This compound (solubilized in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

96-well clear-bottom cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

-

Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C, protected from light, until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot for Phospho-ERK

This protocol describes the detection of changes in ERK phosphorylation in response to this compound treatment.[4][7]

Materials:

-

BRAF V600E mutant melanoma cells (e.g., A375)

-

Cell culture reagents

-

This compound (solubilized in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate A375 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK as a loading control.

-

Quantify the band intensities to determine the ratio of phospho-ERK to total ERK.

Conclusion

The in vitro characterization of this compound demonstrates its potent and selective inhibition of the B-Raf V600E kinase. This biochemical activity translates into effective inhibition of proliferation in cancer cell lines harboring the BRAF V600E mutation, with minimal effect on wild-type BRAF cells. Mechanistically, this compound suppresses the MAPK signaling pathway, as evidenced by the reduction of ERK phosphorylation. The detailed protocols provided in this guide offer a robust framework for the preclinical evaluation of novel B-Raf inhibitors, facilitating the identification and development of new targeted therapies for BRAF-mutant cancers.

References

- 1. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. ulab360.com [ulab360.com]

- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 7. Re-wired ERK-JNK signaling pathways in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Preclinical Landscape of B-Raf Inhibition: A Technical Guide

An Important Note on B-Raf IN 16: As of late 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "this compound." This guide will therefore focus on a well-characterized, representative preclinical B-Raf inhibitor, PLX4720 , to provide a comprehensive technical overview relevant to researchers, scientists, and drug development professionals. PLX4720 is a potent and selective inhibitor of the B-RafV600E kinase and served as a crucial tool in the development of the FDA-approved drug vemurafenib (PLX4032).

This technical guide provides an in-depth look at the preclinical evaluation of B-Raf inhibitors, using PLX4720 as a primary example. It covers the core data from key experiments, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

The B-Raf Signaling Pathway and Inhibitor Mechanism of Action

B-Raf is a serine/threonine-protein kinase that plays a critical role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1][2][3] This pathway is essential for regulating cellular processes such as growth, proliferation, differentiation, and survival.[1][3] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the B-Raf kinase, driving uncontrolled cell growth and tumorigenesis in various cancers, including melanoma, colorectal cancer, and thyroid cancer.[3][4][5][6]

B-Raf inhibitors like PLX4720 are ATP-competitive, small-molecule agents designed to selectively bind to and inhibit the catalytic activity of the mutant B-Raf kinase.[7][8] This blockade prevents the phosphorylation of MEK1/2, the downstream target of B-Raf, thereby inhibiting the entire MAPK/ERK signaling cascade and suppressing tumor cell proliferation.[9]

The MAPK/ERK signaling cascade and the inhibitory action of PLX4720.

Quantitative Data Presentation

The preclinical efficacy of B-Raf inhibitors is quantified through various in vitro and in vivo assays. The following tables summarize key data for PLX4720.

Table 1: In Vitro Kinase and Cellular Activity of PLX4720

| Target | Assay Type | IC50 (nM) | Cell Line | Cellular Assay | GI50 (nM) | Reference |

| B-RafV600E | Kinase Assay | 13 | Malme-3M (B-RafV600E) | Proliferation | 30 | [7] |

| Wild-type B-Raf | Kinase Assay | 110 | A375 (B-RafV600E) | Proliferation | 32 | [7] |

| C-Raf | Kinase Assay | 48 | COLO205 (B-RafV600E) | Proliferation | 50 | [10] |

| - | - | - | WM-266-4 (B-RafV600E) | Proliferation | 40 | [7] |

| - | - | - | C8161 (Wild-type B-Raf) | Proliferation | >10,000 | [7] |

| - | - | - | MDA-MB-231 (Wild-type B-Raf) | Proliferation | >10,000 | [7] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Table 2: In Vivo Efficacy of PLX4720 in Xenograft Models

| Tumor Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| COLO205 (B-RafV600E) | Nude | 20 mg/kg, oral, BID | >90 (regression) | [10] |

| A375 (B-RafV600E) | Nude | 100 mg/kg, oral, QD | Significant regression | [11] |

BID: Twice daily; QD: Once daily.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

B-Raf Kinase Activity Assay (AlphaScreen)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the B-Raf kinase.

Materials:

-

Recombinant B-RafV600E enzyme

-

Biotinylated MEK protein (substrate)

-

ATP

-

Assay Buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 5% glycerol, 5 mM β-mercaptoethanol)[12]

-

PLX4720 (or other test compounds)

-

AlphaScreen Glutathione Donor Beads and Streptavidin Acceptor Beads

-

384-well microplate

Procedure:

-

Prepare serial dilutions of PLX4720 in DMSO and then dilute in assay buffer.

-

Add the diluted compound to the wells of the microplate.

-

Add the B-RafV600E enzyme and biotinylated MEK substrate to the wells and incubate briefly.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing the AlphaScreen beads.

-

Incubate in the dark to allow for bead binding.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate IC50 values from the resulting dose-response curves.[7]

Cell Proliferation Assay (AlamarBlue)

This assay assesses the effect of the B-Raf inhibitor on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A375, Malme-3M)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

PLX4720 (or other test compounds)

-

AlamarBlue reagent

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of PLX4720.

-

Incubate the cells for a period of 3-5 days.

-

Add AlamarBlue reagent to each well and incubate for a few hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the GI50 values, representing the concentration of the compound that inhibits cell growth by 50%.[13]

Western Blotting for MAPK Pathway Analysis

This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, to confirm the mechanism of action of the B-Raf inhibitor.

Materials:

-

Treated cell lysates

-

Protein electrophoresis equipment (SDS-PAGE)

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with PLX4720 for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of the B-Raf inhibitor in a living organism.

A typical workflow for a preclinical in vivo xenograft study.

Procedure:

-

Human melanoma cells with the B-RafV600E mutation (e.g., A375) are injected subcutaneously into immunocompromised mice (e.g., nude mice).

-

Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control (vehicle) groups.

-

PLX4720 is formulated in an appropriate vehicle and administered orally at a specified dose and schedule.

-

Tumor size and body weight are measured regularly.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for p-ERK).

-

Tumor growth inhibition is calculated to determine the efficacy of the compound.[10][11]

Conclusion

The preclinical evaluation of B-Raf inhibitors like PLX4720 provides a robust framework for understanding their therapeutic potential. Through a combination of in vitro and in vivo studies, researchers can characterize the potency, selectivity, and efficacy of these targeted agents. The detailed protocols and data presented in this guide offer a foundational understanding for professionals in the field of cancer drug discovery and development. While the specific compound "this compound" remains to be publicly characterized, the principles and methodologies outlined here are broadly applicable to the preclinical assessment of novel B-Raf inhibitors.

References

- 1. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 2. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Braf-Mutant Melanomas: Biology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 9. pnas.org [pnas.org]

- 10. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BRAF mutation predicts sensitivity to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for B-Raf Kinase Inhibitors in Cell Culture

Disclaimer: The compound "B-Raf IN 16" is not a recognized identifier for a specific B-Raf inhibitor in the scientific literature. The following protocols and application notes are a generalized guide based on commonly used, well-characterized B-Raf inhibitors such as Vemurafenib (PLX4032) and PLX4720. Researchers should adapt these protocols based on the specific inhibitor and cell lines used in their experiments.

Introduction

B-Raf is a serine/threonine-protein kinase that plays a critical role in the MAP kinase/ERK signaling pathway, which is essential for regulating cell division, differentiation, and secretion.[1] Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of the B-Raf protein, driving uncontrolled cell growth and proliferation in various cancers, most notably melanoma.[2][3][4] B-Raf inhibitors are a class of targeted therapies designed to block the activity of the mutated B-Raf protein, thereby inhibiting tumor growth.[5]

These application notes provide a comprehensive overview of the in vitro experimental protocols for evaluating the efficacy and mechanism of action of B-Raf inhibitors in cell culture.